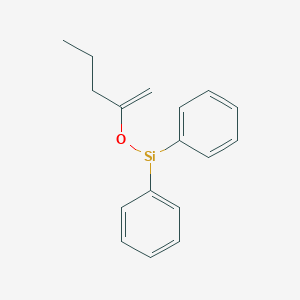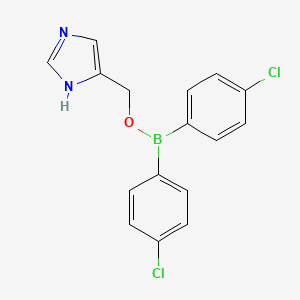![molecular formula C15H23NOS B14192478 Morpholine, 4-[1-(2-thienyl)cycloheptyl]- CAS No. 835654-27-8](/img/structure/B14192478.png)
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[1-(2-thienyl)cycloheptyl]-: is a chemical compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a cycloheptyl group that is further substituted with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- typically involves the reaction of morpholine with a cycloheptyl halide, followed by the introduction of the thienyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thienyl group to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cycloheptyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the therapeutic potential of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[1-(2-thienyl)cycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- Morpholine, 4-[1-(2-thienyl)cyclohexyl]-
- Morpholine, 4-[1-(2-thienyl)cyclopentyl]-
- Morpholine, 4-[1-(2-thienyl)cyclobutyl]-
Uniqueness: Morpholine, 4-[1-(2-thienyl)cycloheptyl]- is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The presence of the thienyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
835654-27-8 |
|---|---|
Fórmula molecular |
C15H23NOS |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
4-(1-thiophen-2-ylcycloheptyl)morpholine |
InChI |
InChI=1S/C15H23NOS/c1-2-4-8-15(7-3-1,14-6-5-13-18-14)16-9-11-17-12-10-16/h5-6,13H,1-4,7-12H2 |
Clave InChI |
ZZPFFDWKJZYPHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C2=CC=CS2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)





![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

